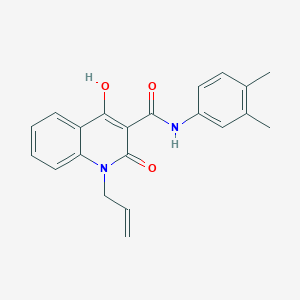
1-allyl-N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound, which can give clues about its reactivity and properties.
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it. This can involve various chemical reactions, starting from simpler substances. The choice of synthesis method can depend on factors like the desired yield, cost-effectiveness, and environmental impact.Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the 3D structure of a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Knowledge of the functional groups in the molecule can help predict its reactivity. The conditions under which the reactions occur, such as temperature and pH, can also be important.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can be determined experimentally in the lab.Applications De Recherche Scientifique
Antimicrobial Applications
A study explored aminomethylated allylphenol derivatives as antimicrobial additives for TS-1 jet fuel. These compounds, including derivatives similar in structure to the given compound, showed promise in suppressing the growth of microorganisms. They were compared favorably to the established antibacterial additive 8-hydroxyquinoline, with some derivatives surpassing its effectiveness, suggesting their potential as effective antimicrobial additives for jet fuel (Magerramov et al., 2008).
Synthetic Methodologies for Complex Chemical Structures
Another research effort described a synthetic entry to the 1,4-dihydroquinoline nucleus, involving processes that may be related to or could inform the synthesis of the compound . This methodology involved dimethyltitanocene methylenation of N-(alkoxycarbonyl)amides derived from 2-allylanilines, followed by ring-closing metathesis, demonstrating a novel approach to constructing complex quinoline derivatives (Bennasar et al., 2005).
Potential as Opioid Receptor Antagonists
The hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and identified as a new class of opioid receptor antagonists. This suggests potential medicinal chemistry applications for derivatives of the compound , particularly in the development of new treatments targeting opioid receptors (Ukrainets et al., 2010).
Antitumor Activity
Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, structurally related to the compound of interest, revealed significant antitumor activity. These findings underscore the potential of quinoline derivatives in cancer research and therapy, suggesting avenues for the investigation of related compounds (Bu et al., 2001).
Safety And Hazards
Information on safety and hazards is crucial for handling the compound. This can include toxicity data, precautions for handling and storage, and first aid measures.
Orientations Futures
Future directions could involve finding new synthesis methods, discovering new reactions, or finding new applications for the compound.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-11-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-15-10-9-13(2)14(3)12-15/h4-10,12,24H,1,11H2,2-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJLJKDZHGMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

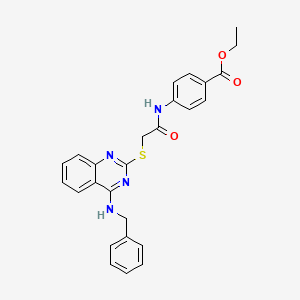
![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)
![Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2751241.png)
![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)
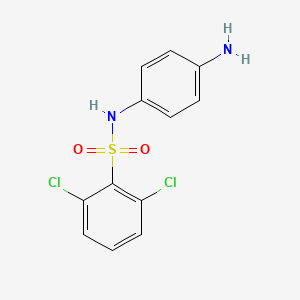
![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)
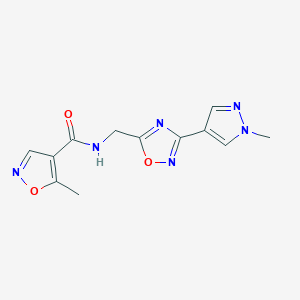
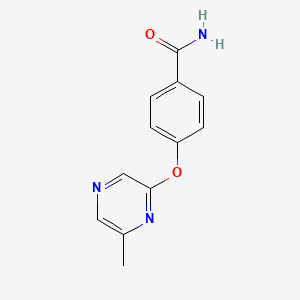
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)
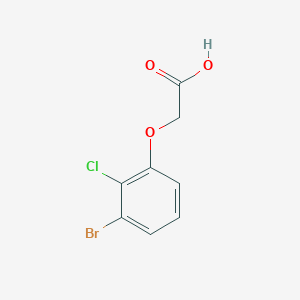
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)